molecular formula C11H7FO3 B1440941 2-Fluoro-4-(furan-2-YL)benzoic acid CAS No. 1262004-78-3

2-Fluoro-4-(furan-2-YL)benzoic acid

Cat. No.: B1440941
CAS No.: 1262004-78-3
M. Wt: 206.17 g/mol
InChI Key: SHXOQQOCTRCWQI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(furan-2-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a furan ring. This compound is of interest due to its unique structural features, which combine the properties of both fluorinated benzoic acids and furan derivatives. The presence of the fluorine atom and the furan ring imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(furan-2-YL)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst and a base. For example, 2-bromo-4-fluorobenzoic acid can be coupled with furan-2-boronic acid under Suzuki–Miyaura conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(furan-2-YL)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Reactions: Products may include derivatives with different substituents replacing the fluorine atom.

    Oxidation Reactions: Products may include furanones or other oxidized furan derivatives.

    Reduction Reactions: Products may include alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

2-Fluoro-4-(furan-2-YL)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(furan-2-YL)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the furan ring can influence the compound’s binding affinity and specificity, leading to distinct biological effects. The exact molecular pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    2-Fluorobenzoic Acid: Lacks the furan ring, resulting in different chemical and biological properties.

    4-Fluorobenzoic Acid: Similar structure but without the furan ring, leading to variations in reactivity and applications.

    Furan-2-Carboxylic Acid:

Uniqueness: 2-Fluoro-4-(furan-2-YL)benzoic acid is unique due to the combination of the fluorine atom and the furan ring This dual substitution imparts distinct properties that are not observed in compounds with only one of these substituents

Properties

IUPAC Name

2-fluoro-4-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXOQQOCTRCWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688511
Record name 2-Fluoro-4-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-78-3
Record name 2-Fluoro-4-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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